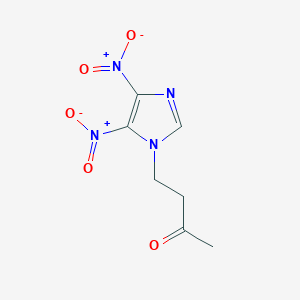
4-(4,5-Dinitroimidazol-1-yl)butan-2-one
Description
4-(4,5-Dinitroimidazol-1-yl)butan-2-one is a nitroimidazole derivative featuring a butan-2-one backbone substituted at the 4-position with a 4,5-dinitroimidazol-1-yl group.
Properties
CAS No. |
330965-06-5 |
|---|---|
Molecular Formula |
C7H8N4O5 |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
4-(4,5-dinitroimidazol-1-yl)butan-2-one |
InChI |
InChI=1S/C7H8N4O5/c1-5(12)2-3-9-4-8-6(10(13)14)7(9)11(15)16/h4H,2-3H2,1H3 |
InChI Key |
OJPJTSHEUGRTGD-UHFFFAOYSA-N |
SMILES |
CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the butan-2-one core but differ in substituents, leading to distinct properties and applications:
Key Differences and Implications
- Reactivity : The nitro groups in this compound increase its sensitivity to shock and heat compared to the hydroxyl or methyl substituents in analogs like raspberry ketone .
Research Findings and Limitations
- Gaps in Evidence: No direct studies on this compound are cited. Comparisons rely on structural analogs and general nitroimidazole chemistry.
- Energetic Materials: Nitroimidazoles are known for high density and detonation performance, suggesting the target compound may share these traits.
- Biological Activity : Imidazole derivatives often exhibit antimicrobial or anticancer properties, but evidence for this specific compound is absent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


